molecular formula C9H8BrNO B1498275 4-Bromo-3-ethoxybenzonitrile CAS No. 884494-68-2

4-Bromo-3-ethoxybenzonitrile

Cat. No. B1498275
CAS RN: 884494-68-2
M. Wt: 226.07 g/mol
InChI Key: GQIYEMYPXFLQSY-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxybenzonitrile is a chemical compound used for research and development . It has a molecular formula of C9H8BrNO and a molecular weight of 226.07 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an ethoxy group, and a nitrile group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound is a solid compound . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethoxybenzonitrile is not specified as it is primarily used for research and development . Its reactivity would depend on the specific conditions and reactants used in a given experiment.

Safety and Hazards

While specific safety data for 4-Bromo-3-ethoxybenzonitrile is not available, general precautions should be taken while handling it. This includes wearing appropriate protective clothing and avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

4-bromo-3-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIYEMYPXFLQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660586
Record name 4-Bromo-3-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884494-68-2
Record name 4-Bromo-3-ethoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-ethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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